3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine

CAS No.: 1448064-92-3

Cat. No.: VC6246882

Molecular Formula: C15H18N2O5S2

Molecular Weight: 370.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448064-92-3 |

|---|---|

| Molecular Formula | C15H18N2O5S2 |

| Molecular Weight | 370.44 |

| IUPAC Name | 3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine |

| Standard InChI | InChI=1S/C15H18N2O5S2/c18-23(19,12-13-3-2-10-22-13)14-5-8-17(9-6-14)24(20,21)15-4-1-7-16-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2 |

| Standard InChI Key | SJDZPWDPQQWVNU-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Connectivity

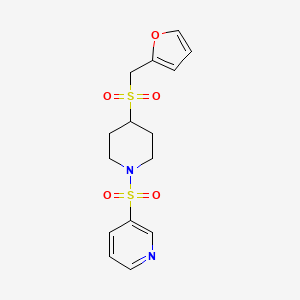

The compound’s IUPAC name, 3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine, reflects its hierarchical structure:

-

A piperidine ring (CHN) serves as the central scaffold.

-

At the 4-position of the piperidine, a furan-2-ylmethylsulfonyl group (-SO-CH-CHO) is attached.

-

The 1-position of the piperidine is functionalized with a sulfonylpyridine group (-SO-CHN).

The structural formula is represented by the SMILES notation:

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3.

Table 1: Molecular Data for 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine

| Property | Value |

|---|---|

| CAS No. | 1448064-92-3 |

| Molecular Formula | CHNOS |

| Molecular Weight | 370.44 g/mol |

| IUPAC Name | 3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine |

| InChI Key | SJDZPWDPQQWVNU-UHFFFAOYSA-N |

| PubChem CID | 71808913 |

Synthesis and Manufacturing

Table 2: Key Reagents and Conditions from Patent Literature

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | HO, NaSO | Oxidation and stabilization |

| 2 | Diisopropylethylamine | Base for deprotonation |

| 3 | Tetrahydrofuran (THF) | Solvent for nucleophilic coupling |

Physicochemical Properties

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): Expected signals include:

-

H NMR: Aromatic protons from pyridine (δ 7.5–8.5 ppm) and furan (δ 6.3–7.4 ppm), alongside piperidine methylenes (δ 1.5–3.0 ppm).

-

C NMR: Sulfonyl carbons (δ 50–60 ppm), aromatic carbons (δ 120–150 ppm).

-

-

Mass Spectrometry: A molecular ion peak at m/z 370.44 ([M]) with fragment ions corresponding to sulfonyl group losses.

Future Research Directions

Priority Investigations

-

Solubility Optimization: Prodrug strategies or salt formation to improve bioavailability.

-

Target Identification: High-throughput screening against kinase or protease libraries.

-

Toxicological Profiling: In vitro assays to assess cytotoxicity and genotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume